molecular formula C6H17NSi B14745701 1,1,1-Triethylsilanamine CAS No. 2117-17-1

1,1,1-Triethylsilanamine

Cat. No.: B14745701
CAS No.: 2117-17-1
M. Wt: 131.29 g/mol
InChI Key: CNBYWYZDZCIMDP-UHFFFAOYSA-N
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Description

1,1,1-Triethylsilanamine is an organosilicon compound with the molecular formula C${10}$H${25}$NSi and a molecular weight of 187.5 g/mol. It features a silicon atom bonded to three ethyl groups and one amine group. Key physical properties include an enthalpy of vaporization ( ΔH$_{vap}$) of 42.26 ± 1.0 kJ/mol at 298 K, indicating moderate intermolecular forces influenced by its alkyl substituents .

Properties

CAS No.

2117-17-1

Molecular Formula

C6H17NSi

Molecular Weight

131.29 g/mol

IUPAC Name

[amino(diethyl)silyl]ethane

InChI

InChI=1S/C6H17NSi/c1-4-8(7,5-2)6-3/h4-7H2,1-3H3

InChI Key

CNBYWYZDZCIMDP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Triethylsilanamine can be synthesized through the reaction of triethylsilane with ammonia or amines . The reaction typically involves heating the reactants in the presence of a catalyst, such as platinum or palladium , to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorotriethylsilane as a starting material. This compound reacts with liquid ammonia to produce this compound . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Triethylsilanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacing ethyl groups with methyl (e.g., 1,1,1-Trimethyl-N-phenylsilanamine) reduces steric bulk and may lower boiling points. Aromatic substituents (e.g., phenyl) enhance stability but reduce reactivity compared to alkyl groups .
  • Silicon Content: Trisilylamine (H${9}$NSi${3}$) has three silicon atoms, making it more reactive in silicon-based polymer synthesis compared to mono-silicon analogs .
  • Vaporization Enthalpy : this compound exhibits a higher ΔH$_{vap}$ than smaller silanamines, suggesting stronger van der Waals forces due to its larger alkyl chains .

Research Findings and Trends

  • Synthetic Utility : Ethyl-substituted silanamines are increasingly used in green chemistry for their low toxicity and high efficiency in catalytic cycles .
  • Thermal Stability : Compounds with branched alkyl chains (e.g., triethyl) exhibit superior thermal stability compared to linear analogs, making them suitable for high-temperature applications .
  • Emerging Applications : Silanamine-metal complexes (e.g., indium complexes in ) show promise in advanced material science, particularly in optoelectronics .

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